molecular formula C8H9N3O2 B184046 Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 136548-98-6

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate

Cat. No.: B184046
CAS No.: 136548-98-6
M. Wt: 179.18 g/mol
InChI Key: YHKDPXNVHBXOIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazo[1,2-b]pyrazole ring . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate has shown promising results in several therapeutic areas:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as IKK-2, which are crucial in the inflammatory response. This suggests potential use in treating inflammatory diseases .
  • Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). In vitro studies have reported IC50 values indicating significant potency against these cell lines .
  • Mechanism of Action : The compound's action involves binding to specific molecular targets, potentially modulating enzyme activity related to inflammation and cancer progression. For instance, it may interfere with signaling pathways that promote cell proliferation or survival in cancer cells .

Material Science

In addition to its medicinal applications, this compound is being explored for its potential in developing new materials:

  • Polymer Development : The unique chemical structure allows for the synthesis of polymers with specific properties. These materials could be utilized in coatings or other industrial applications where chemical resistance and durability are required .

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound derivatives. The researchers found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The findings suggest that these derivatives could serve as lead compounds for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers treated various cancer cell lines with the compound and observed a dose-dependent reduction in cell viability. The study highlighted its potential as a novel chemotherapeutic agent, particularly for leukemia and solid tumors .

Summary Table of Applications

Application AreaSpecific ActivityReferences
Medicinal ChemistryAnti-inflammatory ,
Anticancer ,
Material SciencePolymer development,

Comparison with Similar Compounds

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. This compound is unique due to its specific substitution pattern and the resulting biological activities .

Biological Activity

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

This compound belongs to a class of imidazo[1,2-b]pyrazole derivatives known for their pharmacological properties. These compounds have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities. The structure of the compound allows for interactions with multiple biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models. It affects key cellular pathways such as ERK phosphorylation and mitochondrial depolarization, leading to increased caspase-3 activity and cell death .
  • Anti-inflammatory Properties : Research indicates that derivatives of imidazo[1,2-b]pyrazole can inhibit chemotaxis in neutrophils and modulate inflammatory responses by affecting interleukin signaling pathways .
  • Phosphodiesterase Inhibition : Some studies have highlighted the role of imidazo[1,2-b]pyrazole derivatives as phosphodiesterase inhibitors, which can influence cyclic nucleotide levels and subsequent cellular responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological Activity Cell Line/Model IC50/Effect Reference
Induction of apoptosisHL-60 (AML cells)Nanomolar range
Inhibition of neutrophil chemotaxisNeutrophilsIC50 in picomolar range
Anticancer activityMCF-7 (breast cancer)IC50 = 0.39 µM
Phosphodiesterase inhibitionVarious modelsNot specified

Case Study 1: Acute Myeloid Leukemia (AML)

In a study examining the effects of imidazo[1,2-b]pyrazole derivatives on HL-60 cells, it was found that treatment led to significant changes in cell viability and differentiation markers. The compound induced apoptosis through mitochondrial pathways and was associated with increased expression of differentiation markers such as CD11b and MPO activity .

Case Study 2: Anti-inflammatory Effects

Research focused on hybrid compounds derived from pyrazoles demonstrated that imidazo[1,2-b]pyrazole derivatives could effectively inhibit neutrophil migration towards inflammatory sites. The IC50 values were recorded in the low nanomolar range, indicating potent anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications in the imidazo[1,2-b]pyrazole scaffold can significantly impact its biological efficacy. For instance:

  • Substituents on the pyrazole ring can enhance anticancer potency.
  • The introduction of various functional groups can alter anti-inflammatory activities.

These findings suggest that further optimization of the chemical structure could lead to more effective therapeutic agents.

Properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKDPXNVHBXOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326607
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136548-98-6
Record name Ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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